5-Chlorospiro[indoline-3,4'-piperidin]-2-one
Description
Properties
IUPAC Name |
5-chlorospiro[1H-indole-3,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCHSGXLGHKIMDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=CC(=C3)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one typically involves the following steps:
Formation of the Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives or via cyclization reactions involving aniline derivatives.
Spirocyclization: The spiro linkage is formed by reacting the indoline derivative with a suitable piperidine precursor under specific conditions, often involving a base and a solvent like dichloromethane or toluene.
Industrial Production Methods:
Industrial production of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the indoline ring, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the piperidine ring, potentially converting it into a piperazine ring.
Substitution: The chlorine atom at the 5-position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like primary amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxindole derivatives: from oxidation.
Piperazine derivatives: from reduction.
Substituted indoline derivatives: from nucleophilic substitution.
Scientific Research Applications
Chemistry:
5-Chlorospiro[indoline-3,4’-piperidin]-2-one is used as a building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. It has shown promise in preliminary studies for its activity against certain cancer cell lines and microbial pathogens.
Medicine:
The compound is being investigated for its potential use in the treatment of neurological disorders, due to its ability to interact with specific neurotransmitter receptors. It is also being explored as a candidate for anti-inflammatory and analgesic drugs.
Industry:
In the industrial sector, 5-Chlorospiro[indoline-3,4’-piperidin]-2-one is used in the development of advanced materials, such as photochromic and electrochromic devices. Its spirocyclic structure imparts unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-Chlorospiro[indoline-3,4’-piperidin]-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function.
Molecular Targets and Pathways:
Neurotransmitter Receptors: The compound can interact with receptors such as serotonin and dopamine receptors, influencing neurotransmission and potentially alleviating symptoms of neurological disorders.
Enzymes: It can inhibit or activate enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The spiro[indoline-3,4'-piperidin]-2-one scaffold allows for diverse substitutions, influencing biological activity and physicochemical properties. Key analogs include:
Physicochemical Properties
- Melting Points: Substituted derivatives exhibit higher melting points due to increased molecular rigidity.
- Synthetic Yields : Chlorinated derivatives (e.g., 5-Chloro) are synthesized in moderate yields (e.g., 72.9% for benzyl-substituted analogs) , while fluorinated analogs achieve higher yields (76–83%) .
Antitumor Activity
- SMU-B (Compound 5b): A 6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-substituted spiro[indoline-3,4'-piperidine]-2-one showed >50% tumor growth inhibition in gastric carcinoma models via c-Met/ALK dual inhibition .
- Spiro-Pyrano[2,3-d]pyrimidin-2-one Derivatives: Exhibited IC50 values of 2.5–8.7 μM against A549, HepG-2, MCF-7, and HeLa cell lines, comparable to 5-FU and cisplatin .
- 5-Chloro Derivatives: Limited direct data, but chlorine’s electron-withdrawing effects are hypothesized to enhance DNA binding or kinase inhibition .
Antimicrobial Activity
- Spiro[indoline-3,5'-pyrano[2,3-d]pyridine]-2-one Derivatives: Demonstrated broad-spectrum activity against Gram-positive bacteria (MIC: 4–16 μg/mL) .
Key Research Findings
Substituent Position Matters: Chlorine at C5 (vs. Fluorine at C6 improves metabolic stability but may reduce binding affinity compared to chlorine .
Spiro-Pyrano Hybrids: Integration of pyrano[2,3-d]pyrimidine enhances antitumor activity, with IC50 values rivaling standard chemotherapeutics .
Kinase Inhibition : Dual c-Met/ALK inhibitors like SMU-B highlight the scaffold’s versatility in targeting oncogenic pathways .
Biological Activity
5-Chlorospiro[indoline-3,4'-piperidin]-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound features a spiro structure that combines an indoline moiety with a piperidine ring. This configuration is believed to enhance its binding affinity to various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it acts as an inhibitor of the c-Met receptor tyrosine kinase, which plays a crucial role in cancer progression. In a study assessing various spiro[indoline-3,4'-piperidine]-2-ones, compounds exhibited significant inhibitory effects on c-Met with IC50 values ranging from 0.0147 to 17 μM in TR-FRET-based assays and up to 1400 μM in cell-based assays .
Antiproliferative Activity
The antiproliferative properties of this compound have been evaluated against several cancer cell lines. For instance, compounds derived from this scaffold demonstrated potent inhibition against the MCF7 (breast cancer), Panc-1 (pancreatic cancer), and A-549 (lung cancer) cell lines. The GI50 values for these compounds ranged from 29 nM to 78 nM, indicating strong antiproliferative effects .
Inhibition of Enzymes
The compound has also shown promise as an inhibitor of cytochrome P450 enzymes, particularly CYP2C9 and CYP2D6. These enzymes are crucial for drug metabolism, suggesting that this compound could influence pharmacokinetics and drug-drug interactions when used therapeutically.
Case Studies
- c-Met Inhibition : A study synthesized a series of spiro[indoline-3,4'-piperidine]-2-ones and evaluated their effects on c-Met inhibition. The findings revealed that the majority of synthesized compounds exhibited significant inhibitory activity with IC50 values confirming their potential as therapeutic agents against cancers driven by c-Met deregulation .
- Antiproliferative Effects : In another investigation focused on antiproliferative activity against various cancer cell lines, derivatives of this compound were tested. The most potent derivative demonstrated a GI50 value significantly lower than standard chemotherapeutics such as erlotinib .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (nM) | Reference |
|---|---|---|---|
| 5-Chloro Compound A | MCF7 | 29 | |
| 5-Chloro Compound B | Panc-1 | 33 | |
| 5-Chloro Compound C | A-549 | 42 |
Table 2: c-Met Inhibition IC50 Values
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-Chlorospiro[indoline-3,4'-piperidin]-2-one and its derivatives?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including spirocyclization and halogenation. For example, intermediates like 1'-benzyl-4-bromospiro[indoline-3,4'-piperidin]-2-one can be prepared by reacting spiro[indoline-3,4'-piperidine]-2-one with benzyl bromide under basic conditions (e.g., Cs₂CO₃ in DMF) . Subsequent substitution reactions (e.g., with 2-chloro-N-(2,2,2-trifluoroethyl)acetamide) yield derivatives. Purification via column chromatography (e.g., n-hexane:EtOAc gradient) and characterization using LC-HRMS and NMR are critical for verifying structural integrity .
Q. How can researchers characterize the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm spirocyclic connectivity and substituent positions .
- LC-HRMS : Validate molecular weight and purity (e.g., m/z 509.0936 for a trifluoroethylacetamide derivative) .
- X-ray crystallography (if applicable): Resolve stereochemical ambiguities in spiro systems .
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear fire-retardant lab coats, nitrile gloves, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .
Advanced Research Questions
Q. What experimental strategies are effective in evaluating the kinase inhibitory activity of this compound derivatives?
- Methodological Answer :
- In Vitro Assays : Use enzyme-linked immunosorbent assays (ELISA) to measure c-Met phosphorylation inhibition (e.g., IC₅₀ < 10 μM in GTL-16 gastric carcinoma cells) .
- Selectivity Profiling : Test against ALK, EGFR, and VEGFR2 to confirm target specificity .
- Xenograft Models : Administer orally (e.g., 50 mg/kg/day) in murine models to assess tumor growth inhibition (>50% in gastric carcinoma) .
Q. How can computational approaches predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with c-Met kinase (PDB ID: 3LQ8). Optimize ligand poses with MM-GBSA scoring .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (e.g., RMSD < 2 Å) .
- Virtual Screening : Deploy AI-driven platforms (e.g., DeepDock) to prioritize derivatives with improved ADMET profiles .
Q. How should researchers address discrepancies in inhibitory activity data across studies involving spiro[indoline-3,4'-piperidine]-2-one derivatives?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., GTL-16 vs. HGF-stimulated HEK293) and control compounds (e.g., cabozantinib for c-Met) .
- Data Normalization : Express activity as % inhibition relative to vehicle controls and validate with dose-response curves (e.g., 0.1–100 μM range) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC₅₀ values across studies and identify outliers .
Methodological Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | 236.7 g/mol | |
| Melting Point | 180–185°C (decomposes) | |
| Solubility | DMSO: >10 mM; Water: <0.1 mM | |
| LogP | 2.8 (predicted) |
Table 2 : Comparative Inhibitory Activity of Derivatives
| Derivative | Target Kinase | IC₅₀ (μM) | Model System | Reference |
|---|---|---|---|---|
| SMU-B (Compound 5b) | c-Met/ALK | 0.012 | GTL-16 Xenograft | |
| 6-Chloro Analog | c-Met | 8.5 | HEK293 Cells | |
| Trifluoroethylacetamide | ADAMTS-5 | 0.45 | Aggrecanase Assay |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
